1-Methyl-3-nitropyridin-2(1H)-one
Overview
Description
1-Methyl-3-nitropyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a nitro group (-NO2) attached to the third position and a methyl group (-CH3) attached to the first position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitropyridin-2(1H)-one can be synthesized through several methods. One common approach involves the nitration of 1-methylpyridin-2(1H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl group can be oxidized to a carboxyl group (-COOH) using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Reduction: 1-Methyl-3-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: 1-Methyl-3-nitropyridin-2-carboxylic acid.
Scientific Research Applications
1-Methyl-3-nitropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-Methyl-4-nitropyridin-2(1H)-one: Similar structure but with the nitro group at the fourth position.
1-Methyl-3-aminopyridin-2(1H)-one: The nitro group is replaced with an amino group.
1-Methyl-3-chloropyridin-2(1H)-one: The nitro group is replaced with a chlorine atom.
Uniqueness: 1-Methyl-3-nitropyridin-2(1H)-one is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of both the nitro and methyl groups on the pyridine ring provides a distinct set of chemical properties that can be exploited in various synthetic and industrial processes.
Properties
IUPAC Name |
1-methyl-3-nitropyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-7-4-2-3-5(6(7)9)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQAZNBCEXTXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315036 | |
Record name | 1-Methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32896-91-6 | |
Record name | MLS003115634 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of substituents on the benzoyl group influence the conformation of these molecules?
A1: The three research papers highlight the impact of different substituents on the benzoyl group attached to the 1-Methyl-3-nitropyridin-2(1H)-one core. Specifically, they examine the dihedral angle between the benzene and pyridine rings.
- In the unsubstituted derivative, 5-(2-Hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, this dihedral angle is 50.47° [].
- Introducing a chlorine atom at the 5-position of the benzoyl group, as in 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, increases the dihedral angle to 55.30° [].
- Adding a methoxy group at the 5-position of the benzoyl group, forming 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, leads to a more significant increase, with a dihedral angle of 65.90° [].
Q2: What types of intermolecular interactions are observed in the crystal structures of these compounds?
A2: Analysis of the crystal structures reveals a variety of intermolecular interactions that contribute to the packing arrangement of these molecules.
- All three derivatives exhibit O—H⋯O hydrogen bonding, with the hydroxyl group acting as a hydrogen bond donor [, , ].
- Additionally, C—H⋯O hydrogen bonds are also present, further stabilizing the crystal structures [, , ].
- The compound with a methoxy substituent, 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, also displays O—H⋯N hydrogen bonds [].
- Furthermore, π–π stacking interactions contribute to crystal packing in both 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one and 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one [, ].
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